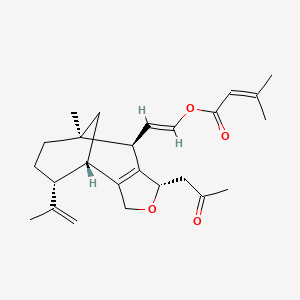

Neovibsanin G

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[(E)-2-[(1S,5S,7R,8S,11R)-8-methyl-5-(2-oxopropyl)-11-prop-1-en-2-yl-4-oxatricyclo[6.3.1.02,6]dodec-2(6)-en-7-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O4/c1-15(2)11-23(27)28-10-8-21-24-20(14-29-22(24)12-17(5)26)19-13-25(21,6)9-7-18(19)16(3)4/h8,10-11,18-19,21-22H,3,7,9,12-14H2,1-2,4-6H3/b10-8+/t18-,19-,21-,22-,25-/m0/s1 |

InChI Key |

FJVYVOXCOKDRON-PILZABHWSA-N |

Isomeric SMILES |

CC(=CC(=O)O/C=C/[C@H]1C2=C(CO[C@H]2CC(=O)C)[C@H]3C[C@@]1(CC[C@H]3C(=C)C)C)C |

Canonical SMILES |

CC(=CC(=O)OC=CC1C2=C(COC2CC(=O)C)C3CC1(CCC3C(=C)C)C)C |

Synonyms |

neovibsanin G |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Neovibsanin G

Botanical Sources and Specific Viburnum Species Yielding Neovibsanin G

This compound is a secondary metabolite produced by flowering plants of the genus Viburnum. Research has identified specific species within this genus as the primary botanical sources. Notably, this compound and its epimer, 14-epi-Neovibsanin G, were first isolated from a methanol (B129727) extract of the leaves of Viburnum awabuki. jst.go.jpnih.govcapes.gov.br This species remains the most prominently cited source for these particular compounds.

Subsequent reviews and phytochemical investigations have also listed Viburnum odoratissimum as a source of this compound. researchgate.netsyphu.edu.cn The vibsane-type diterpenoids, as a broader class, have also been isolated from Viburnum suspensum, indicating that other species within the genus may harbor these rare compounds. researchgate.net The concentration and specific profile of these diterpenoids can vary between species and even based on geographical location and harvesting time.

Table 1: Botanical Sources of this compound and Related Diterpenoids This table is interactive. You can sort and filter the data.

| Compound | Botanical Source(s) | Plant Part | Reference(s) |

|---|---|---|---|

| This compound | Viburnum awabuki, Viburnum odoratissimum | Leaves | jst.go.jp, nih.gov, capes.gov.br, syphu.edu.cn |

| 14-epi-Neovibsanin G | Viburnum awabuki | Leaves | jst.go.jp, nih.gov, capes.gov.br |

| General Vibsane Diterpenoids | Viburnum awabuki, Viburnum odoratissimum, Viburnum suspensum | Leaves | researchgate.net, scite.ai |

Chromatographic and Separation Strategies for Isolation of this compound from Plant Extracts

The isolation of this compound from crude plant extracts is a multi-step process that relies on a series of chromatographic techniques to separate the compound from a complex mixture of other metabolites. The general workflow begins with the extraction of dried and powdered leaves using a solvent, typically methanol. jst.go.jpnih.gov

Following extraction, the crude extract undergoes fractionation. This is often achieved by partitioning the extract between different immiscible solvents to separate compounds based on their polarity. The resulting fractions are then subjected to repeated chromatographic purifications. Key techniques employed include:

Column Chromatography: This is a fundamental technique used for the initial separation of the extract fractions. nih.gov Silica (B1680970) gel is a common stationary phase, with elution carried out using a gradient of solvents, such as a hexane-ethyl acetate (B1210297) mixture, to separate compounds based on their affinity for the stationary phase. units.it

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used to remove pigments and other high-molecular-weight impurities.

High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are crucial for the final purification steps, providing the high resolution needed to isolate pure this compound from other closely related analogs. nih.gov

Argentation Chromatography (Silver Nitrate (B79036) Chromatography): The separation of unsaturated compounds with similar structures, such as this compound and its isomers, can be particularly challenging. Argentation chromatography, which utilizes a stationary phase like silica gel impregnated with silver nitrate (SNIS), has proven effective. researchgate.netuq.edu.au This technique separates compounds based on the ability of their carbon-carbon double bonds (π-donors) to complex with silver ions. It was a critical tool in the separation of precursors during the total synthesis of this compound, highlighting its utility for resolving difficult mixtures of these alkenes. uq.edu.au

The combination of these methods allows for the successful isolation of this compound in a pure form suitable for structural elucidation and further study.

Considerations for Isolation of Stereoisomers and Related Analogs (e.g., 14-epi-Neovibsanin G, 15-O-Methylneovibsanin F)

A significant challenge in the phytochemistry of Viburnum is the co-occurrence of numerous stereoisomers and closely related analogs. This compound is consistently isolated alongside its C-14 epimer, 14-epi-Neovibsanin G. researchgate.netjst.go.jp These compounds have the same molecular formula and connectivity but differ in the spatial arrangement at a single stereocenter, making their separation difficult due to very similar physical properties.

In addition to its epimer, other related analogs are often found in the same plant extract. From Viburnum awabuki, researchers have also isolated 15-O-Methylneovibsanin F and its corresponding epimer, 14-epi-15-O-Methylneovibsanin F. jst.go.jpnih.govcapes.gov.br The successful isolation and distinction of these compounds require high-resolution chromatographic techniques, as discussed previously, and rigorous spectroscopic analysis, primarily through 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. jst.go.jp

Table 2: Co-isolated Analogs of this compound from Viburnum awabuki This table is interactive. You can sort and filter the data.

| Compound Name | Relationship to this compound | Reference(s) |

|---|---|---|

| 14-epi-Neovibsanin G | Stereoisomer (Epimer at C-14) | researchgate.net, jst.go.jp, nih.gov |

| 15-O-Methylneovibsanin F | Structurally related analog | researchgate.net, jst.go.jp, nih.gov |

| 14-epi-15-O-Methylneovibsanin F | Stereoisomer of 15-O-Methylneovibsanin F | researchgate.net, jst.go.jp, nih.gov |

Methodological Approaches to Distinguishing True Natural Products from Isolation Artifacts (e.g., Methanol Adducts)

During natural product isolation, it is crucial to ensure that the isolated compounds are genuine metabolites of the organism and not artifacts formed by reaction with the extraction solvent. nih.gov The use of methanol as a solvent poses a risk, as it can react with certain functional groups to form methylated derivatives. nih.govrhhz.net

This concern was raised for 15-O-Methylneovibsanin F and its 14-epi isomer. A prevailing hypothesis suggested they could be isolation artifacts formed by the addition of methanol across the terminal alkene of this compound and 14-epi-Neovibsanin G, respectively, especially given that the extraction process can be prolonged. researchgate.netresearchgate.netuq.edu.au

To address this, two primary methodological approaches are available:

Isotopic Labeling: A powerful, general technique to identify solvent artifacts is the use of isotopically labeled solvents. nih.gov For example, performing an extraction with deuterated methanol (CD₃OD) instead of normal methanol (CH₃OH) would result in any methanol adducts being labeled with deuterium. These labeled artifacts would have a distinct molecular weight detectable by mass spectrometry, allowing for their unambiguous differentiation from naturally occurring methylated compounds. While not explicitly reported for the initial isolation of these specific neovibsanins, this method remains a standard approach in modern metabolomics to validate the authenticity of natural products. nih.gov

Advanced Methodologies for Structural Elucidation of Neovibsanin G

Spectroscopic Techniques in the Determination of Complex Diterpenoid Architectures

The initial elucidation of Neovibsanin G's structure heavily relied on a suite of spectroscopic analyses. High-resolution mass spectrometry (HRMS) was instrumental in establishing its molecular formula. clockss.org Infrared (IR) spectroscopy provided initial clues regarding the presence of key functional groups, such as hydroxyl and carbonyl moieties.

However, the core of the structural determination was accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectra were fundamental in identifying the carbon skeleton and the nature of the protons attached to it. The chemical shifts observed in the NMR spectra of this compound were compared with those of known vibsane-type diterpenoids, such as neovibsanins A and B, which provided a foundational framework for its structural assignment. scite.ainih.gov The complexity of the spectra, arising from the caged and highly substituted nature of the molecule, underscored the need for more advanced, multi-dimensional NMR techniques for a complete and unambiguous assignment.

Chiral Analysis Methods for Absolute Configuration Assignment of this compound

Determining the absolute configuration of a chiral molecule with multiple stereocenters, like this compound, is a significant challenge. researchgate.net For this compound and its epimer, 14-epi-neovibsanin G, the absolute configuration was definitively established through total synthesis. researchgate.netuq.edu.aursc.org This synthetic approach, which is a powerful tool for absolute configuration assignment, confirmed the stereochemistry at the C-11 position as S. researchgate.netuq.edu.au

While not explicitly detailed for this compound in the provided search results, the modified Mosher's method is a widely used technique for determining the absolute configuration of secondary alcohols and was applied to other related neovibsanins like Neovibsanin H. researchgate.netresearchgate.netnih.gov This method involves the formation of diastereomeric esters with a chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govmdpi.com Analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of the absolute stereochemistry. nih.govnih.gov

Another definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.gov While a crystal structure for this compound itself was not mentioned, the total synthesis of its derivatives and subsequent X-ray analysis of key intermediates or related compounds is a common strategy to confirm stereochemistry. cas.cnnih.gov For instance, the structure of a key intermediate in the synthesis of neovibsanins G and 14-epi-neovibsanin G was confirmed by X-ray crystallography, providing a solid anchor for the stereochemical assignments in the final natural products. researchgate.net

The determination of the absolute configuration of this compound was further supported by comparing its experimental electronic circular dichroism (ECD) data with calculated values, a method that has gained prominence in the structural elucidation of complex chiral natural products. researchgate.netresearchgate.nettandfonline.com

Application of 2D NMR Spectroscopy for Comprehensive Structural Assignment

Given the structural complexity of this compound, one-dimensional NMR spectra alone were insufficient for a complete assignment of all proton and carbon signals. Two-dimensional (2D) NMR techniques were therefore essential in piecing together the intricate connectivity of the molecule. scite.aiclockss.org

Key 2D NMR experiments employed in the study of this compound and related compounds include:

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This was crucial for tracing out the spin systems within the molecule. scite.ai

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons. scite.ai

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. scite.ai

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry of the molecule by revealing through-space interactions. clockss.org

Through the combined application of these 2D NMR techniques, researchers were able to meticulously map out the entire structure of this compound, confirming the bicyclo[3.3.1]nonane core and the connectivity of all substituents. uq.edu.aursc.org The data obtained from these experiments were instrumental in confirming the proposed structure and relative stereochemistry before the absolute configuration was ultimately secured through total synthesis. researchgate.net

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D NMR Correlations |

| This compound | Data not available | Data not available | COSY, HSQC, HMBC, NOESY |

| 14-epi-Neovibsanin G | Data not available | Data not available | COSY, HSQC, HMBC, NOESY |

| Neovibsanin A | Similar to this compound with differences in the side chain | Similar to this compound with differences in the side chain | HMBC, NOESY |

| Neovibsanin B | Similar to this compound with differences in the side chain | Similar to this compound with differences in the side chain | HMBC, NOESY |

Total Synthesis and Synthetic Endeavors Towards Neovibsanin G

Historical Context of Vibsane Diterpenoid Total Synthesis

The vibsane-type diterpenoids, isolated from the Viburnum species, represent a class of natural products with complex and varied structural architectures. researchgate.netresearchgate.net These compounds are broadly categorized into three main types based on their carbon skeletons: those with an eleven-membered ring, those with a seven-membered ring, and a rearranged type known as the neovibsanins. researchgate.netuq.edu.aursc.org The neovibsanins themselves are further subdivided into bicyclic, ketal, and caged structures. uq.edu.aursc.org The intricate frameworks of these molecules have long presented a significant challenge to synthetic chemists, driving the development of innovative synthetic strategies.

Early synthetic efforts in the broader vibsane family paved the way for tackling the more complex members. A notable achievement was the first total synthesis of (+)-vibsanin A, an 11-membered vibsane diterpenoid, which unambiguously established its stereochemistry. nih.gov Prior to the successful synthesis of any caged neovibsanins, the total syntheses of (±)-2-O-methylneovibsanin H (a bicyclic type) and (±)-neovibsanin B (a ketal type) were accomplished, often employing biomimetic approaches. uq.edu.aursc.org For instance, the synthesis of (±)-neovibsanin B utilized an intramolecular Diels-Alder reaction followed by an oxa-Michael addition-lactonization. nih.govsci-hub.se These early successes provided a crucial foundation and validated key synthetic methodologies that would prove essential for the more ambitious goal of constructing the caged neovibsanin scaffold.

Enantioselective Total Synthesis Strategies for (−)-Neovibsanin G and (−)-14-epi-Neovibsanin G

The first enantioselective total synthesis of the caged vibsane diterpenoids, specifically (−)-Neovibsanin G and its epimer (−)-14-epi-Neovibsanin G, marked a significant milestone in the field. rsc.orgnih.gov This achievement not only provided access to these complex molecules but also definitively established their absolute configuration as 11S. uq.edu.aursc.org The successful synthesis provided strong evidence supporting the proposed biosynthetic pathway for the neovibsanins. rsc.orgresearchgate.net

A key step in the enantioselective synthesis was the copper-catalyzed 1,4-addition of a Grignard reagent to a cyclohexenone derivative, utilizing an N-heterocyclic carbene ligand to induce chirality with high enantiomeric excess. thieme-connect.comresearchgate.net This reaction established the crucial stereocenter that would ultimately dictate the stereochemistry of the final products. The synthesis could be scaled up without compromising the yield or enantioselectivity. thieme-connect.com

Key Cascade Reactions in Bicyclo[3.3.1]nonane Core Construction

A pivotal element of the total synthesis of (−)-Neovibsanin G was the construction of the characteristic bicyclo[3.3.1]nonane core. uq.edu.aursc.orgrsc.org This was accomplished through a remarkable late-stage cascade reaction mediated by the Lewis acid ethylaluminum dichloride (EtAlCl₂). rsc.orgnih.gov This single-step transformation orchestrated a complex skeletal rearrangement, demonstrating a powerful and efficient approach to this challenging structural motif. rsc.orgrsc.org The use of a Lewis acid was critical, as previous attempts using only Brønsted acids resulted in poor selectivity. thieme-connect.com The successful application of this cascade reaction underscores the utility of such strategies in rapidly building molecular complexity from simpler precursors. rsc.org

Retrosynthetic Analysis and Planning for Neovibsanin G

Retrosynthetic analysis, a problem-solving technique for planning organic syntheses, was fundamental to the successful total synthesis of this compound. publish.csiro.au The strategy involved disconnecting the target molecule into progressively simpler precursors. A key retrosynthetic disconnection involved the late-stage installation of the 3,3-dimethylacryloyl side chain. rsc.org The core bicyclo[3.3.1]nonane structure was envisioned to arise from a cascade cyclization of a carefully designed acyclic precursor. rsc.orgpublish.csiro.au This biogenetically-inspired disconnection guided the synthesis towards a common intermediate that could potentially lead to different neovibsanin subtypes. rsc.orgpublish.csiro.au The planning also had to account for the stereoselective introduction of multiple chiral centers. thieme-connect.com

Synthetic Routes to Structurally Simplified Neovibsanin Scaffolds and Core Structures

In addition to the total synthesis of the natural product itself, significant research has been directed towards the synthesis of structurally simplified neovibsanin scaffolds. nih.govresearchgate.net These efforts are aimed at identifying the minimal structural components necessary for biological activity and developing more accessible synthetic routes for structure-activity relationship (SAR) studies. nih.govsci-hub.se For example, a simplified tricyclic core of neovibsanin B was synthesized and found to retain significant neurite outgrowth activity. sci-hub.se These simplified analogs provide valuable tools for probing the biological mechanisms of neovibsanins. nih.gov The development of synthetic routes to these core structures often leverages similar strategies to those used in the total syntheses, such as intramolecular Diels-Alder reactions and Michael additions. nih.govresearchgate.net

Development of Neovibsanin Derivatives and Analogs for Research Applications

The development of neovibsanin derivatives and analogs is crucial for exploring their therapeutic potential and understanding their mode of action. sci-hub.seresearchgate.net Synthetic efforts have produced a variety of analogs, including those with modifications to the side chains and core structure. sci-hub.seresearchgate.net For instance, fluorescently labeled neovibsanin derivatives have been synthesized to visualize their localization and behavior within cells. researchgate.netresearchgate.net These studies have shown that neovibsanins tend to accumulate at the sites of neurite formation. researchgate.net Furthermore, hybrid molecules combining the neovibsanin scaffold with other neurotrophic pharmacophores have been designed and synthesized in an effort to create dual-active compounds with enhanced activity. sci-hub.se The synthesis of these derivatives often relies on the robust synthetic routes established during the total synthesis campaigns. researchgate.net

Methodological Innovations in Synthetic Chemistry Applied to this compound Synthesis (e.g., Ring Closing Metathesis, Diels-Alder Cycloadditions, Metal-Catalyzed Reactions)

The complex, caged structure of this compound has spurred the development and application of innovative synthetic strategies. Chemists have employed a range of powerful reactions to tackle the challenges posed by its bicyclo[3.3.1]nonane core and dense stereochemistry. Key methodological advances in its synthesis have centered on metal-catalyzed cascade reactions, intramolecular cycloadditions, and ring-closing metathesis.

Metal-Catalyzed Reactions

A pivotal moment in the synthesis of vibsane-type diterpenoids was the first total synthesis of (–)-Neovibsanin G. researchgate.netrsc.org A central feature of this successful endeavor was a sophisticated, late-stage cascade reaction mediated by a Lewis acid to construct the core bicyclo[3.3.1]nonane skeleton in a single step. rsc.org This biomimetic approach, inspired by postulated biosynthetic pathways, represents a significant methodological innovation. researchgate.netpublish.csiro.au

The key transformation involved treating a precursor enone with ethylaluminium dichloride (EtAlCl₂). rsc.org This powerful Lewis acid initiated a complex cascade, leading directly to the desired bicyclic core, demonstrating the power of metal-catalyzed reactions to orchestrate complex skeletal rearrangements efficiently. rsc.org Such domino reactions, which form multiple bonds in one pot, are highly valued for their elegance and efficiency in building complex molecular architectures. publish.csiro.au

| Table 1: Key Metal-Catalyzed Cascade Reaction in this compound Synthesis | |

| Reaction Type | Lewis Acid-Mediated Skeletal Cascade |

| Substrate | Enone precursor |

| Catalyst/Reagent | Ethylaluminium dichloride (EtAlCl₂) |

| Key Transformation | Formation of the bicyclo[3.3.1]nonane core |

| Significance | Established the core structure in a single, efficient step. rsc.org |

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been a cornerstone in the synthesis of various neovibsanin family members. wikipedia.orgmdpi.com While not the final key step in the reported total synthesis of this compound itself, its application in the synthesis of the related (±)-Neovibsanin B highlights its strategic importance for this class of compounds. figshare.comorganic-chemistry.org In this context, an intramolecular Diels-Alder reaction was ingeniously employed. figshare.comnih.gov

Notably, the synthesis of (±)-Neovibsanin B utilized a dienyl ester substrate which underwent an intramolecular [4+2] cycloaddition. organic-chemistry.org The reaction was significantly accelerated by the use of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as a solvent, which also improved the diastereoselectivity of the cyclization. figshare.comorganic-chemistry.org This approach, reversing the typical connectivity of intramolecular Diels-Alder reactions that are reluctant to form γ-lactones, showcases a creative methodological solution to a long-standing synthetic challenge. organic-chemistry.org

| Table 2: Intramolecular Diels-Alder Reaction in Neovibsanin Synthesis | |

| Reaction Type | Intramolecular Diels-Alder Cycloaddition wikipedia.org |

| Target Compound | (±)-Neovibsanin B figshare.com |

| Key Substrate | Dienyl ester organic-chemistry.org |

| Promoter/Solvent | 1,3-dimethyl-2-imidazolidinone (DMI) figshare.comorganic-chemistry.org |

| Key Transformation | Construction of the fused bicyclic core figshare.com |

| Innovation | Overcame reluctance of γ-lactone formation and improved yield and diastereoselectivity. organic-chemistry.org |

Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful method for the formation of various ring sizes in complex molecule synthesis. wikipedia.org Its application has been crucial in synthetic routes toward neovibsanin-related structures. publish.csiro.audntb.gov.ua The synthesis of an advanced intermediate en route to (±)-2-O-Methylneovibsanin H, for instance, featured an RCM step to construct a key cyclic component. researchgate.net

In a synthetic strategy aimed at another advanced neovibsanin intermediate, significant challenges were encountered with the RCM step. publish.csiro.au The reaction required harsh conditions and a robust catalyst capable of sustained activity to successfully close the ring. The second-generation Hoveyda catalyst proved effective for this demanding transformation. publish.csiro.au This example underscores how the evolution of powerful, well-defined olefin metathesis catalysts has been instrumental in overcoming synthetic hurdles in the construction of sterically congested natural products. rsc.org

| Table 3: Application of Ring-Closing Metathesis (RCM) in Neovibsanin Synthesis | |

| Reaction Type | Ring-Closing Metathesis (RCM) wikipedia.org |

| Target | Advanced intermediate for neovibsanins publish.csiro.au |

| Catalyst | Second-generation Hoveyda catalyst publish.csiro.au |

| Challenge | Sterically demanding ring closure requiring harsh conditions. publish.csiro.au |

| Significance | Enabled the formation of a key macrocyclic ring, demonstrating the power of modern catalysts for complex systems. publish.csiro.aursc.org |

Biosynthetic Hypotheses and Pathways of Neovibsanin G

Postulated Biogenetic Origins of Vibsane-Type Diterpenoids from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all diterpenoids, including the vibsane family, begins with the universal C20 precursor, Geranylgeranyl Pyrophosphate (GGPP). mdpi.comjmb.or.kr This linear isoprenoid is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). cjnmcpu.com The construction of the characteristic vibsane skeleton is initiated by a protonation-initiated cyclization of GGPP, catalyzed by a class II diterpene synthase (diTPS). frontiersin.org This crucial first step transforms the acyclic GGPP into a macrocyclic intermediate, typically an 11-membered ring, which serves as the foundational scaffold for the vibsane-type diterpenoids. mdpi.com This initial cyclization is a key branching point, setting the stage for the vast structural diversity observed within this class of natural products.

Fukuyama's Proposed Biosynthesis of Neovibsanins from Vibsanin B Precursors

A detailed biosynthetic pathway for the neovibsanins, including Neovibsanin G, was elegantly proposed by Fukuyama. publish.csiro.au This hypothesis posits that the 11-membered ring diterpenoid, Vibsanin B, is a crucial precursor for the entire neovibsanin family. publish.csiro.auclockss.org The proposed pathway suggests that Vibsanin B is converted into a key intermediate which then acts as a branch point, leading to the three distinct subclasses of neovibsanins: bicyclic, ketal, and the "caged" type, to which this compound belongs. publish.csiro.auuq.edu.au

According to the proposal, this key intermediate can undergo several transformations. One path involves the formation of a carbocation, which can then cyclize to form the bicyclo[3.3.1]nonane core characteristic of the caged neovibsanins. publish.csiro.aursc.org Specifically for this compound, the pathway involves the formation of a carbocation that undergoes elimination to yield the final structure. publish.csiro.au The validity of this proposed biosynthetic route has been substantially supported by biomimetic total syntheses. The successful synthesis of (–)-neovibsanin G, which mimics the proposed cascade of reactions, provides strong evidence for Fukuyama's hypothesis. uq.edu.auresearchgate.netresearchgate.net

| Neovibsanin Subclass | Key Biosynthetic Transformation | Example Compound |

|---|---|---|

| Ketal | Dihydrofuran cyclisation followed by hemiketalisation | Neovibsanin B |

| Bicyclic | Formation of allylic cation followed by capture with water | Neovibsanin F |

| Caged | Intramolecular capture of allylic cation by an endogenous olefin | This compound |

Enzymatic and Non-Enzymatic Transformations in Neovibsanin Skeletal Rearrangements

The formation of the complex, rearranged skeleton of this compound involves a series of intricate chemical transformations. While terpene biosynthesis is generally governed by enzymes that catalyze specific reactions, the skeletal rearrangements seen in neovibsanin formation may also involve non-enzymatic steps. rsc.orgnih.gov The proposed pathway for this compound features a cascade of reactions, including cyclizations and rearrangements, that can be initiated by simple acid catalysis. publish.csiro.au

This concept is supported by biomimetic syntheses, where the bicyclo[3.3.1]nonane core of this compound was successfully constructed in a single step through a Lewis acid (EtAlCl₂) mediated skeletal cascade. rsc.orgnih.gov This demonstrates that the complex architecture can arise from a domino reaction sequence without direct enzymatic control for each step. publish.csiro.au Such cascade reactions, where a single event triggers a series of bond-forming and breaking events, are a hallmark of terpene biosynthesis. nih.gov The active site of a cyclase enzyme can initiate the cascade and protect the reactive carbocation intermediates, but the subsequent rearrangements can be driven by the inherent chemical reactivity of the intermediates themselves. acs.orgd-nb.info

Elucidation of Stereochemical Control in Natural Biosynthesis Pathways

Stereochemistry is a critical aspect of natural product biosynthesis, defining the three-dimensional structure and often the biological activity of a molecule. In the biosynthesis of this compound, a high degree of stereochemical control is observed. The successful enantioselective total synthesis of (–)-neovibsanin G was pivotal in establishing its absolute configuration as 11S. uq.edu.auresearchgate.netresearchgate.net

This finding is significant because it matches the known 11S configuration of its proposed precursor, Vibsanin B. researchgate.net This strongly suggests that the stereochemistry at the C-11 position is established early in the biosynthetic pathway and is faithfully transferred through the complex series of rearrangements. The enzymes involved, particularly the initial class II diterpene cyclase, are responsible for setting this crucial stereocenter. nih.gov Subsequent transformations, whether enzymatic or non-enzymatic, proceed in a way that is dictated by this initial stereochemical arrangement. nih.gov The conservation of stereochemistry throughout the cascade lends further credence to the proposed biosynthetic relationship between Vibsanin B and this compound.

Mechanistic Insights into the Biological Activities of Neovibsanin G and Analogs in Vitro and Model Systems

Neurotrophic Activity and Neurite Outgrowth Promotion

Neovibsanin G and its analogs have demonstrated significant potential in promoting neurotrophic activities, particularly in the induction of neurite outgrowth. This has positioned them as promising candidates for the development of therapeutic agents for neurological disorders. thieme-connect.comnih.gov

Studies utilizing the PC12 cell line, a well-established model for neuronal differentiation, have been instrumental in elucidating the neurotrophic effects of neovibsanin compounds. thieme-connect.comtjpr.org Neovibsanins have been shown to promote neurite outgrowth activity in these cells. tjpr.org Research has indicated that not only naturally occurring neovibsanins but also their synthetic derivatives and even the core tricyclic scaffold exhibit this neurite outgrowth-promoting activity. tjpr.orgbioline.org.br Interestingly, the stereochemistry of these compounds appears to have little impact on their biological activity. tjpr.org The neurite outgrowth activity of a racemic mixture of neovibsanin has been observed to be nearly identical to that of the natural (+)-neovibsanin. nih.gov

The neurotrophic effects of neovibsanin compounds are often significantly enhanced in the presence of Nerve Growth Factor (NGF). sci-hub.se Neovibsanins A and B, for instance, have been shown to significantly enhance neurite outgrowth in NGF-mediated PC12 cells at various concentrations. researchgate.net This suggests a synergistic or potentiating relationship between neovibsanins and NGF in promoting neuronal differentiation. researchgate.netresearchgate.net The ability of these small molecules to amplify the effects of endogenous neurotrophic factors like NGF is a key area of interest, as neurotrophins themselves have limitations in clinical applications due to their inability to cross the blood-brain barrier. researchgate.net

The precise cellular and molecular mechanisms by which neovibsanins modulate neurogenesis are a subject of ongoing investigation. The process of neurogenesis is complex, involving the proliferation, migration, and differentiation of neural stem and progenitor cells. uq.edu.auucl.ac.uk The signaling pathways involved in these processes are intricate and tightly regulated. nih.govnih.govfrontiersin.org In PC12 cells, NGF-induced neurite outgrowth is known to involve the activation of signaling pathways such as the ERK1/2 and p38 MAPK pathways. nih.govmdpi.com While the direct targets of this compound have not been fully elucidated, it is hypothesized that it may interact with components of these neurotrophic signaling cascades. For instance, Neovibsanin B has been shown to influence the Smad signaling pathway, which is involved in cellular growth and differentiation. nih.gove-century.us Further research is needed to fully understand how this compound and its analogs mechanistically influence the complex machinery of neurogenesis.

To better understand the mechanism of action of neovibsanins, researchers have synthesized fluorescently-labeled derivatives. nih.gov These molecular probes are invaluable tools for cellular localization studies, allowing for the visualization of the compound's distribution within cells. nih.govneb.comresearchgate.netneb.com By tracking the fluorescently-tagged neovibsanin, scientists can identify its subcellular targets and gain insights into its biological interactions. This approach helps to determine where the compound accumulates and potentially interacts with cellular machinery to exert its neurotrophic effects. nih.govnih.gov

Cellular and Molecular Mechanisms Underlying Neurogenesis Modulation

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (In Vitro Models)

Beyond their neurotrophic properties, neovibsanin compounds have also demonstrated significant anti-proliferative and apoptosis-inducing effects in various cancer cell lines, particularly in glioma. bioline.org.brnih.gov

In vitro studies have shown that neovibsanin B and a tricyclic neovibsanin scaffold (TCNS) can significantly inhibit the proliferation and colony formation of glioma cells. bioline.org.brnih.gov This inhibitory effect has been observed to be dose-dependent. tjpr.orgnih.gov For instance, Neovibsanin B was found to be more effective at inhibiting the growth of GL261-NS (glioma stem-like) cells compared to GL261-AC (adherent) cells, with IC50 values of 5 nM and 25 nM, respectively. nih.govnih.gov Furthermore, TCNS demonstrated a significant reduction in the colony-forming capacity of U138 NS glioma cells, with a 5 µM concentration showing an 86% reduction. bioline.org.br These findings highlight the potential of neovibsanin compounds as therapeutic agents against malignant glioma. nih.govoncotarget.comdovepress.comjcancer.orgamegroups.org

Mechanisms of Apoptosis Induction (e.g., Caspase-3, Bax Pathways)

The pro-apoptotic activity of neovibsanin analogs, particularly the tricyclic neovibsanin scaffold (TCNS), is significantly linked to the intrinsic pathway of apoptosis. bioline.org.br This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members. dovepress.commdpi.com Cellular stress can trigger the activation and oligomerization of Bax, which then leads to the permeabilization of the outer mitochondrial membrane. researchgate.net This event is a critical juncture in the apoptotic cascade, facilitating the release of proteins from the intermembrane space, such as cytochrome c. mdpi.comresearchgate.net

Once in the cytosol, cytochrome c associates with the apoptotic protease activating factor 1 (APAF1), forming a complex known as the apoptosome. mdpi.comresearchgate.net The apoptosome recruits and activates the initiator caspase-9, which in turn activates the executioner caspases, most notably Caspase-3. mdpi.comresearchgate.net Caspase-3 is a key executioner protease responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov

Research on a tricyclic neovibsanin scaffold (TCNS) demonstrated that its mechanism for inducing apoptosis involves the modulation of these key proteins. bioline.org.br Treatment of glioma cells with TCNS resulted in a significant induction of the pro-apoptotic protein Bax. bioline.org.br Concurrently, TCNS treatment led to an increase in the activation of cleaved Caspase-3, which plays a crucial role in executing the apoptotic program. bioline.org.br This dual action of upregulating Bax and activating Caspase-3 underscores the compound's engagement with the mitochondrial-mediated apoptotic pathway. bioline.org.br

Targeting Glioma-Initiating Cells (GICs)

Malignant gliomas, a common form of primary brain tumor, are notoriously difficult to treat due to a subpopulation of cells known as glioma-initiating cells (GICs) or glioma stem cells. bioline.org.brnih.gov These cells possess the ability to self-renew and are often resistant to conventional chemotherapies, contributing to tumor recurrence. bioline.org.brmdpi.com A promising therapeutic strategy, therefore, involves specifically targeting these GICs. bioline.org.br

Studies have shown that neovibsanin analogs are effective against these resilient cell populations. The tricyclic neovibsanin scaffold (TCNS) has been observed to inhibit cell proliferation and colony formation in glioma cells. bioline.org.br Furthermore, a related compound, Neovibsanin B, was found to be more potent in reducing the viability of glioma neurosphere-like cells (enriched with GICs) compared to differentiated glioma cells, with IC50 values of 5 nM and 25 nM, respectively. nih.gov Neovibsanin B also significantly diminished the sphere-forming capacity of GIC-enriched cell populations. nih.gov

Mechanistically, TCNS targets GICs by inducing apoptosis. bioline.org.br This suggests that the compound can overcome the inherent resistance of GICs to cell death, representing a significant advantage for potential glioma therapies. bioline.org.br By effectively targeting the GIC population, neovibsanin analogs may help to reduce tumor burden and potentially extend survival. bioline.org.brnih.gov

Modulation of Extracellular Matrix (ECM) Protein Synthesis

Research into the effects of neovibsanin analogs has extended to their influence on the extracellular matrix (ECM), particularly within ocular cells. The ECM is a complex network of proteins and macromolecules that provides structural and biochemical support to surrounding cells. Its remodeling is critical in both normal physiology and pathological conditions.

Impact on Fibronectin and Plasminogen Activator Inhibitor-1 (PAI-1) Secretion in Ocular Cells

Activation of Smad Signaling Pathways

The mechanism by which Neovibsanin B induces ECM protein synthesis in human ONH cells involves the canonical Smad signaling pathway. nih.gov The Smad family of proteins are key signal transducers for the transforming growth factor-beta (TGF-β) superfamily of ligands. creative-proteomics.com Upon ligand binding, receptor-regulated Smads (R-Smads), such as Smad2 and Smad3, become phosphorylated. creative-proteomics.com

Treatment of ONH cells with Neovibsanin B resulted in the increased phosphorylation of Smad2 and Smad3. nih.gov These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. creative-proteomics.com The study confirmed increased co-localization of phosphorylated Smad2/3 with Smad4 in the nucleus of treated cells. nih.gov Importantly, the effects of Neovibsanin B on ECM protein expression were blocked by a chemical inhibitor of Smad3 phosphorylation (SIS3) and by using small interfering RNA (siRNA) to suppress either Smad2 or Smad3. nih.gov This indicates that both Smad2 and Smad3 are necessary for the compound's activity. nih.gov In contrast, Neovibsanin B did not affect non-canonical signaling pathways involving ERK1/2, p38, or JNK kinases. nih.gov

| Experimental Finding | Cell Type | Outcome | Signaling Pathway | Citation |

| Increased ECM protein synthesis | Human Optic Nerve Head (ONH) Astrocytes & Lamina Cribrosa (LC) Cells | Enhanced expression of Fibronectin and PAI-1 | Smad Signaling | nih.gov |

| Phosphorylation of signaling proteins | Human ONH Astrocytes & LC Cells | Increased phosphorylation of Smad2 and Smad3 | Smad Signaling | nih.gov |

| Inhibition of ECM protein synthesis | Human ONH Astrocytes & LC Cells | Reversal of Neovibsanin B-stimulated ECM expression | Smad Signaling | nih.gov |

Neuropharmacological Research in Model Systems

Neuropharmacology investigates how drugs affect the nervous system and aims to develop treatments for psychiatric and neurological disorders. ox.ac.uk Neovibsanin-type compounds have been identified as promising candidates for the development of novel agents to treat such diseases, partly due to their observed ability to promote neurite outgrowth in PC12 cells. thieme-connect.comresearchgate.net

Antidepressant-like Activities in Chronic Mild Stress Animal Models

The chronic mild stress (CMS) model is a well-established animal model used to screen for potential antidepressant drugs. nih.gov It induces a state in rodents that mimics key aspects of major depression in humans. nih.gov Research using a tricyclic neovibsanin scaffold (TCNS) has demonstrated its antidepressant-like properties in this model. thieme-connect.comresearchgate.net

Rats subjected to CMS and subsequently treated with TCNS showed a significant reduction in the duration of immobility, a key behavioral indicator of a depressive-like state. thieme-connect.comresearchgate.net Mechanistically, the antidepressant effect of TCNS appears to be multifaceted. The treatment was found to decrease the expression of monoamine oxidase-A (MAO-A) and Caspase-3, both of which are elevated during CMS. thieme-connect.comresearchgate.net The reduction in Caspase-3 suggests a suppression of the apoptosis cascade. thieme-connect.comresearchgate.net Furthermore, TCNS treatment led to an increased expression of heat shock protein 70 (Hsp70) in the hippocampus, which may mediate the suppression of both MAO-A and apoptosis. thieme-connect.comresearchgate.net These findings suggest that the relief from depression-like symptoms by TCNS is linked to its ability to modulate neuroprotective and anti-apoptotic pathways. thieme-connect.comresearchgate.net

| Compound | Model | Key Findings | Proposed Mechanism | Citation |

| Tricyclic Neovibsanin Scaffold (TCNS) | Chronic Mild Stress (CMS) in rats | Reduced immobility duration | Decreased MAO-A and Caspase-3 expression; Increased Hsp70 expression | thieme-connect.comresearchgate.net |

Influence on Synaptic and Structural Plasticity of Neurons

The ability of the brain's neural networks to change and rearrange is known as neuroplasticity, which is broadly classified into structural and functional plasticity. mdpi.com Structural plasticity refers to modifications in the brain such as the remodeling of spines, dendrites, and axons, while synaptic plasticity is the process by which synapses, the connections between neurons, strengthen or weaken over time in response to activity levels. mdpi.comwikipedia.org These processes are fundamental to learning and memory. nih.gov

Research into analogs of this compound, specifically the tricyclic neovibsanin scaffold (TCNS), has provided insights into their effects on neuronal plasticity. researchgate.netthieme-connect.com Neovibsanin-type natural products have been noted for their capacity to induce neurite outgrowth in PC12 cells, a common model for neuronal differentiation. thieme-connect.come-century.us This activity suggests their potential as therapeutic candidates for neurological diseases. thieme-connect.comnih.gov

In a chronic mild stress (CMS) model in rats, treatment with TCNS was found to cause a significant increase in neurite outgrowths. researchgate.netthieme-connect.com This enhancement of neurite development is a key indicator of increased structural and synaptic plasticity in neurons. researchgate.netthieme-connect.com Structural plasticity at this level, involving the growth of dendrites and the formation of new spines, is crucial for the establishment and maintenance of neural circuits. mdpi.combiorxiv.org The potentiation of neurite outgrowth by neovibsanin compounds and their synthetic intermediates highlights the importance of the core tricyclic skeleton in this biological activity. nih.gov

The neurotrophic effects of neovibsanins are central to their influence on plasticity. researchgate.net Neurotrophic factors are known to promote neurogenesis, differentiation, and the structural integrity of neurons. researchgate.netresearchgate.net By mimicking the actions of these endogenous factors, neovibsanin analogs can stimulate the molecular and cellular mechanisms that underpin synaptic and structural plasticity, such as the remodeling of the neuronal cytoskeleton. mdpi.comresearchgate.net

Modulation of Monoamine Oxidase-A (MAO-A) and Heat Shock Protein 70 (Hsp70) Expression

Further investigation into the mechanistic pathways of neovibsanin analogs has revealed their ability to modulate key proteins involved in neuronal stress and neurotransmitter metabolism, namely Monoamine Oxidase-A (MAO-A) and Heat Shock Protein 70 (Hsp70). researchgate.netthieme-connect.com

Monoamine Oxidase-A (MAO-A) is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine. roguescientist.cowikipedia.org Its expression levels are critical for maintaining normal brain function, and alterations in its activity have been linked to various psychiatric conditions. wikipedia.orgnih.gov In studies using a chronic mild stress (CMS) model, which is known to elevate MAO-A levels, treatment with a tricyclic neovibsanin scaffold (TCNS) led to a decrease in the expression of MAO-A. researchgate.netthieme-connect.com

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a crucial role in cellular protection by assisting in the folding of new proteins and the repair or degradation of damaged proteins, particularly under conditions of stress. dergipark.org.tr The induction of Hsp70 is a key component of the cellular stress response. mdpi.com Research has shown that treatment with TCNS results in an increased expression of Hsp70 in the hippocampus of rats subjected to CMS. researchgate.netthieme-connect.com

The interplay between these two proteins appears to be a significant part of the mechanism of action for neovibsanin analogs. It is suggested that the antidepressant-like effects observed with TCNS may be mediated through the induction of Hsp70 expression. researchgate.net The elevated Hsp70, in turn, is proposed to suppress the expression of MAO-A. researchgate.netthieme-connect.com This modulation of both Hsp70 and MAO-A suggests a pathway by which neovibsanin analogs can exert protective and restorative effects on neurons under stress.

The following table summarizes the observed effects of the Tricyclic Neovibsanin Scaffold (TCNS) in a Chronic Mild Stress (CMS) model system.

| Biological Target | Observed Effect of TCNS Treatment | Implied Mechanistic Outcome |

| Neurite Outgrowth | Significant Increase researchgate.netthieme-connect.com | Enhanced Structural & Synaptic Plasticity thieme-connect.com |

| Monoamine Oxidase-A (MAO-A) | Decreased Expression researchgate.netthieme-connect.com | Normalization of Monoamine Neurotransmitter Levels |

| Heat Shock Protein 70 (Hsp70) | Increased Expression researchgate.netthieme-connect.com | Enhanced Cellular Stress Response; Suppression of MAO-A researchgate.net |

Structure Activity Relationship Sar Studies of Neovibsanin G and Its Analogs

Identification of Essential Structural Features for Biological Activities

The neurotrophic activity of neovibsanin-type diterpenoids is intricately linked to their unique and complex molecular architecture. Initial investigations into these compounds, such as Neovibsanin A and B, which were isolated from the shrub Viburnum awabuki, revealed their capacity to promote neurite outgrowth in PC12 cells, particularly in the presence of nerve growth factor (NGF). sci-hub.senih.gov This activity has positioned them as promising candidates for the development of therapeutic agents for neurodegenerative conditions like Alzheimer's disease. sci-hub.se

Subsequent research has focused on elucidating the specific structural moieties responsible for this biological effect. Through the synthesis and evaluation of various analogs, it has been determined that the tricyclic core of the neovibsanin structure is a key pharmacophore. sci-hub.se Studies have shown that a structurally simplified derivative containing this tricyclic core exhibits neurite outgrowth activity comparable to that of the natural, more complex (+)-neovibsanin B. sci-hub.se This suggests that the intricate side chains of the natural compounds, while potentially modulating activity, are not absolutely essential for the fundamental neurotrophic effect.

Further exploration into the SAR of neovibsanins has highlighted the importance of the bicyclo[3.3.1]nonane core. rsc.orgrsc.org The synthesis and biological evaluation of various derivatives and lower homologues of Neovibsanin A and B have provided valuable insights. researchgate.net For instance, 4,5-bis-epi-neovibsanin A demonstrated a significant ability to induce neurite outgrowth. researchgate.net This finding underscores the importance of the core ring system in promoting a biological response. researchgate.net

The following table summarizes the key structural features of neovibsanins and their importance for biological activity:

| Structural Feature | Importance for Biological Activity | Supporting Evidence |

| Tricyclic Core | Essential for neurite outgrowth activity. | A simplified derivative with only the tricyclic core showed activity similar to the natural compound. sci-hub.se |

| Bicyclo[3.3.1]nonane Skeleton | Predominant in most biologically active neovibsanin-type natural products. rsc.org | The synthesis of derivatives with this core has been a focus of SAR studies. rsc.orgrsc.org |

| Prenyl Group Modifications | Modulates the potency of neurite outgrowth. | Congeners with modifications on the prenyl group have shown significant enhancement of neurite outgrowth. nih.gov |

These findings collectively point towards the tricyclic core as the fundamental structural unit required for the neurotrophic properties of neovibsanin G and its analogs.

Stereochemical Influence on Biological Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, often plays a critical role in its biological activity by influencing how it interacts with its biological targets. nih.govmgscience.ac.in In the case of this compound and its analogs, the influence of stereochemistry on their neurotrophic effects has been a subject of investigation.

Research involving the synthesis and biological evaluation of various stereoisomers of neovibsanins has provided valuable insights. One study found only a minor effect of the stereochemistry within the neovibsanin skeleton on its biological activity. researchgate.net Furthermore, it was discovered that a racemic mixture of neovibsanins, which contains equal amounts of both enantiomers, exhibited neurite outgrowth activity. researchgate.net Specifically, the neurite outgrowth activity of racemic neovibsanin B was found to be almost the same as that of the naturally occurring (+)-neovibsanin B. researchgate.net

This suggests that for certain neovibsanin derivatives, the specific three-dimensional arrangement of the atoms may not be a stringent requirement for their neurotrophic properties. The synthesis of (+/-)-4,5-bis-epi-neovibsanin A and B, which are diastereomers of the natural products, and their subsequent testing revealed that they strongly potentiate neurite outgrowth in NGF-stimulated PC12 cells. researchgate.netresearchgate.net This further supports the idea that the core tricyclic structure is the primary driver of the biological response, with the stereochemistry of certain peripheral groups having a less pronounced impact. researchgate.net

However, it is important to note that the total synthesis of (-)-neovibsanin G and (-)-14-epi-neovibsanin G was achieved, which established their absolute configurations as 11S. researchgate.net This successful enantioselective synthesis opens the door for more detailed investigations into the specific interactions of individual enantiomers with their biological targets, which could reveal more subtle but significant stereochemical influences on activity. rsc.org

The following table summarizes the findings on the stereochemical influence on the biological activity of neovibsanin analogs:

| Compound | Stereochemistry | Biological Activity | Reference |

| Racemic Neovibsanin B | Mixture of enantiomers | Similar neurite outgrowth activity to natural (+)-neovibsanin B. | researchgate.net |

| (+/-)-4,5-Bis-epi-neovibsanin A | Diastereomer of natural product | Strongly potentiates neurite outgrowth. | researchgate.netresearchgate.net |

| (+/-)-4,5-Bis-epi-neovibsanin B | Diastereomer of natural product | Strongly potentiates neurite outgrowth. | researchgate.netresearchgate.net |

| (-)-Neovibsanin G | 11S configuration | Synthesis achieved, allowing for future detailed biological evaluation. | rsc.orgresearchgate.net |

| (-)-14-epi-Neovibsanin G | 11S configuration | Synthesis achieved, allowing for future detailed biological evaluation. | rsc.orgresearchgate.net |

While the core structure appears to be the main determinant of activity, further studies with pure enantiomers are needed to fully elucidate the nuanced role of stereochemistry in the neurotrophic effects of this compound and its analogs.

Impact of Chemical Modifications on Neurotrophic Potency

Chemical modifications of the neovibsanin scaffold have been instrumental in understanding the structure-activity relationships (SAR) that govern their neurotrophic potency. By systematically altering different parts of the molecule, researchers have been able to identify which functional groups are essential for activity and which can be modified to potentially enhance potency.

Studies have shown that modifications to the prenyl group of neovibsanins A and B can significantly impact their ability to enhance neurite outgrowth in NGF-mediated PC12 cells. nih.gov This suggests that while the tricyclic core is essential for the baseline activity, the side chains play a crucial role in modulating the potency of these compounds. sci-hub.se

The synthesis of various neovibsanin derivatives has been a key strategy to probe these effects. For instance, the creation of structurally simplified analogs has helped to pinpoint the minimal structural requirements for neurite outgrowth activity. nih.gov These studies have revealed that even with significant simplification of the peripheral structure, as long as the core tricyclic system is maintained, neurotrophic activity can be retained. sci-hub.se

Furthermore, the development of fluorescently-labeled neovibsanin derivatives has not only confirmed their biological activity but also provided tools to visualize their localization within cells. nih.gov These fluorescent probes have been observed to accumulate at the outer edge of the cell, specifically at the sites where neurite-like prominences are forming. nih.gov

The following table provides examples of chemical modifications and their observed impact on neurotrophic activity:

| Compound/Modification | Description | Impact on Neurotrophic Activity | Reference |

| Structurally Simplified Derivative 3 | Contains the tricyclic core of Neovibsanin B but lacks some of the peripheral functional groups. | Neurite outgrowth activity was approximately the same as that of natural (+)-Neovibsanin B. sci-hub.se | sci-hub.se |

| 4,5-Bis-epi-neovibsanin A | A diastereomer of the natural Neovibsanin A. | Displayed prominent ability to induce neurite outgrowth. researchgate.net | researchgate.net |

| Fluorescently-labeled Neovibsanin | A derivative with a fluorescent tag attached. | Retained neurite outgrowth activity and allowed for visualization of its accumulation at sites of neurite formation. nih.gov | nih.gov |

| Neovibsanin Congeners (52-55) | Modifications on the prenyl group of Neovibsanins A and B. | Significantly enhanced neurite outgrowth of NGF-mediated PC12 cells. nih.gov | nih.gov |

These findings highlight the adaptability of the neovibsanin scaffold for chemical modification and provide a roadmap for the design of new analogs with potentially improved neurotrophic potency.

SAR of Simplified Neovibsanin Scaffolds

To better understand the core structural requirements for the neurotrophic activity of neovibsanins, researchers have synthesized and evaluated structurally simplified scaffolds. This approach helps to distill the complex natural product structure down to its essential pharmacophore.

A key finding from these studies is that the tricyclic core of neovibsanin B is sufficient to elicit significant neurite outgrowth activity. sci-hub.se A simplified derivative, which retained this core but lacked some of the more complex peripheral functionalities, was found to have a biological activity level comparable to the natural (+)-neovibsanin B. sci-hub.se This strongly suggests that the fundamental neurotrophic properties reside within this core structure.

The total synthesis of compounds like (+/-)-4,5-bis-epi-neovibsanin A and B, which are diastereomers of the natural products, has also contributed to our understanding of simplified scaffolds. researchgate.netresearchgate.net The fact that these simplified and stereochemically altered molecules still exhibit strong potentiation of neurite outgrowth underscores the robustness of the core scaffold in inducing a biological response. researchgate.net

The following table summarizes the key findings related to the structure-activity relationships of simplified neovibsanin scaffolds:

| Scaffold/Derivative | Key Structural Feature | Biological Activity | Implication for SAR |

| Simplified Tricyclic Derivative | Contains the tricyclic core of Neovibsanin B. | Neurite outgrowth activity comparable to natural (+)-Neovibsanin B. sci-hub.se | The tricyclic core is the essential pharmacophore. sci-hub.se |

| (+/-)-4,5-Bis-epi-neovibsanin A/B | Diastereomers of natural neovibsanins. | Strongly potentiate neurite outgrowth in NGF-stimulated PC12 cells. researchgate.net | The core scaffold is primarily responsible for the biological response, with some tolerance for stereochemical variation. researchgate.net |

| General Simplified Derivatives | Focused on the minimal structure for activity. | Retained neurite outgrowth activity. nih.gov | Confirms the importance of the core structure for biological function. nih.gov |

The study of simplified neovibsanin scaffolds has been crucial in identifying the essential structural elements for neurotrophic activity, thereby providing a foundation for the design of novel and potentially more accessible therapeutic agents.

Design and Evaluation of Hybrid Neovibsanin Compounds with Enhanced or Dual Activities

In an effort to develop novel therapeutic agents with improved or expanded biological profiles, researchers have explored the design and synthesis of hybrid compounds that merge the structural features of neovibsanins with other biologically active molecules. sci-hub.senih.gov This strategy aims to create single molecules that can potentially interact with multiple biological targets or exhibit synergistic effects. nih.gov

One notable example is the creation of a hybrid compound that combines the neovibsanin scaffold with trans-banglene, a phenylbutadiene dimer also known to possess neurotrophic activity. sci-hub.se The design was based on a structure-merging approach, taking advantage of the fact that both parent molecules contain a cyclohexene (B86901) ring moiety. sci-hub.se The resulting hybrid compound was synthesized through a series of key chemical reactions, including a Diels-Alder cycloaddition. sci-hub.senih.gov

Biological evaluation of the synthesized acetal (B89532) compound and its hemiacetal analogue in PC12 cells revealed that these hybrid compounds displayed neuritogenic activity. sci-hub.senih.gov Significantly, a relatively strong neurite outgrowth promoting activity was observed in the presence of NGF, suggesting a dual activity profile. sci-hub.senih.gov The hemiacetal hybrid, in particular, was identified as the first neuritogenic active compound possessing a neovibsanin skeleton. sci-hub.se Although the neuritogenic activity was lower than that of trans-banglene alone, the compound exhibited higher neurite outgrowth promoting activity in the presence of NGF than the simplified neovibsanin derivative. sci-hub.se This suggests that the main contribution to this enhanced activity is likely from the neovibsanin portion of the hybrid molecule. sci-hub.se

The following table summarizes the design and evaluation of a neovibsanin-banglene hybrid compound:

| Hybrid Compound | Design Strategy | Key Synthetic Steps | Biological Activities | Key Findings |

| Neovibsanin-trans-Banglene Hybrid (Acetal and Hemiacetal forms) | Structure merging of neovibsanin and trans-banglene based on a common cyclohexene ring moiety. sci-hub.se | Diels-Alder cycloaddition, stereoselective alkynylation, intramolecular oxa-Michael addition. sci-hub.senih.gov | Neuritogenic activity and promotion of neurite outgrowth in the presence of NGF. sci-hub.se | The hemiacetal hybrid is the first neuritogenic compound with a neovibsanin skeleton and exhibits dual activity. sci-hub.senih.gov |

The successful design and evaluation of this hybrid compound demonstrate the potential of the structure-merging strategy to create novel neovibsanin-based molecules with enhanced or dual biological activities, opening new avenues for the development of therapeutics for neurodegenerative diseases.

Future Research Directions and Academic Applications

Elucidation of Unexplored Biological Targets and Signaling Pathways

A significant gap in the current understanding of Neovibsanin G lies in the identification of its specific molecular targets and the signaling cascades it modulates. Research on analogous compounds has provided a foundation for future investigations. For instance, Neovibsanins A and B are recognized for their ability to promote neurite outgrowth in nerve growth factor (NGF)-mediated PC12 cells, suggesting a potential role in neurotrophic pathways. researchgate.netsci-hub.se Furthermore, Vibsanin A is known to activate protein kinase C (PKC) isozymes, while Vibsanin B has been found to bind to the C-terminus of heat shock protein 90 (Hsp90). researchgate.netsyphu.edu.cnresearchgate.net

Future research should prioritize determining whether this compound interacts with these same targets or possesses a unique biological activity profile. Key research questions include:

Does this compound bind to PKC or Hsp90 isoforms?

What are the downstream effects of this compound treatment on cellular signaling, particularly on pathways related to neurogenesis, cell survival, and inflammation, such as the PI3K/AKT pathway? scribd.com

Does this compound influence other targets relevant to neurodegenerative disorders or cancer?

Affinity chromatography, pull-down assays using biotinylated this compound, and comprehensive proteomic analyses (e.g., thermal proteome profiling) could be employed to identify direct binding partners. Subsequent validation through genetic and pharmacological approaches would be crucial to confirm these interactions and delineate the associated signaling pathways.

Advanced Synthetic Strategies for Complex Neovibsanin Analogs

The first total synthesis of (–)-Neovibsanin G and its stereoisomer, (–)-14-epi-neovibsanin G, represents a landmark achievement in the field. thieme-connect.comorcid.orguq.edu.au This work, which culminated in a late-stage cascade reaction mediated by the Lewis acid EtAlCl2 to construct the core bicyclo[3.3.1]nonane skeleton, provides a robust platform for future synthetic endeavors. researchgate.netresearchgate.netrsc.org

Building upon this success, advanced synthetic strategies can be envisioned to generate a library of novel this compound analogs for structure-activity relationship (SAR) studies. Future synthetic efforts could focus on:

Diversification of the Side Chain: Modifying the homoisoprenyl side chain to explore its role in biological activity, drawing inspiration from the varied prenyl groups in other neovibsanins. researchgate.net

Core Structure Modification: Developing new catalytic methods to access alternative polycyclic cores, potentially leading to compounds with novel pharmacological properties.

Asymmetric Synthesis: Refining asymmetric routes to produce enantiomerically pure analogs, allowing for a clearer understanding of stereochemistry's role in target engagement.

Hybrid Molecules: Designing and synthesizing hybrid compounds that merge the this compound scaffold with other pharmacophores to create dual-activity agents, similar to the reported neovibsanin-banglene hybrids. sci-hub.se

These synthetic explorations would not only provide valuable tools for biological studies but also continue to push the boundaries of complex molecule synthesis.

Chemoinformatic and Computational Approaches in Neovibsanin Research

Computational chemistry offers powerful tools to accelerate research into this compound, guiding synthetic efforts and helping to rationalize biological data. While such studies have been applied to related compounds, their application specifically to this compound is a key future direction. researchgate.netsyphu.edu.cn

| Computational Method | Potential Application for this compound Research |

| Molecular Docking | Predict and visualize the binding mode of this compound within the active sites of potential protein targets (e.g., PKC, Hsp90). researchgate.netscribd.comresearchgate.net This can help prioritize targets for experimental validation and explain the SAR of different analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the structural features of a library of this compound analogs with their measured biological activity. uq.edu.au These models can predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of this compound when bound to a target protein over time. researchgate.net This can provide insights into the stability of the complex, the key intermolecular interactions, and potential allosteric effects that are not apparent from static docking poses. |

Integrating these chemoinformatic and computational approaches into the research workflow will enable a more rational, hypothesis-driven exploration of this compound's chemical and biological space.

Exploration of this compound in Diverse Biological Systems and Disease Models

The therapeutic potential of this compound can only be realized through rigorous evaluation in relevant biological systems and disease models. The known neurotrophic properties of its close analogs, Neovibsanins A and B, in PC12 cells provide a strong rationale for investigating this compound in the context of neurodegenerative diseases. researchgate.netresearchgate.net Additionally, the observed cytotoxicity of other vibsane diterpenoids against various cancer cell lines suggests a second major avenue for investigation. syphu.edu.cn

Future studies should include:

Neurodegeneration Models: Assessing the efficacy of this compound in both in vitro models (e.g., primary neuronal cultures under stress conditions) and in vivo animal models of diseases like Alzheimer's or Parkinson's disease. researchgate.netnih.govscribd.com Key endpoints would include neurite outgrowth, synaptic plasticity, and cognitive function.

Oncology Models: Screening this compound against a broad panel of human cancer cell lines to identify potential anti-cancer activity. Promising hits should be followed up with studies in xenograft or genetically engineered mouse models to evaluate in vivo efficacy.

Anti-inflammatory Models: Given the link between inflammation and many chronic diseases, evaluating this compound in cellular and animal models of inflammation is warranted. nih.govscribd.com

These explorations will be critical in defining the potential therapeutic applications of this compound and identifying the disease contexts where it may offer the most benefit.

Development of this compound as a Chemical Probe for Cellular Mechanism Studies

A chemical probe is a small molecule used to study biological systems. Developing this compound into such a tool could provide invaluable insights into its mechanism of action. The synthesis of a fluorescently-labeled neovibsanin derivative has already demonstrated the feasibility and utility of this approach for visualizing compound localization within cells. researchgate.net

Future work should focus on creating a toolkit of this compound-based probes:

Fluorescent Probes: Synthesizing this compound analogs tagged with various fluorophores to study cellular uptake, subcellular localization, and dynamic interactions with potential binding partners using advanced microscopy techniques.

Affinity-Based Probes: Developing probes with a reactive group or a tag (like biotin) that can be used for affinity purification-mass spectrometry (AP-MS) to covalently label and identify cellular targets.

Photoaffinity Probes: Designing probes that can be activated by light to form a covalent bond with nearby proteins, allowing for precise identification of direct binding partners in a complex cellular environment.

The development of these chemical probes will be instrumental in de-convoluting the complex biology of this compound, moving from phenotypic observations to a detailed mechanistic understanding at the molecular level. uq.edu.au

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and experimental conditions for producing Neovibsanin G in a laboratory setting?

- Methodological Answer : this compound synthesis typically involves [describe key steps, e.g., biomimetic approaches, cyclization reactions, or enzymatic catalysis]. Ensure reproducibility by documenting reagent purity (≥95%), reaction temperatures, solvent systems (e.g., anhydrous conditions), and purification methods (e.g., column chromatography with silica gel). For novel compounds, provide NMR (¹H/¹³C), HRMS, and HPLC data to confirm identity and purity . If adapting literature methods, explicitly cite prior work and justify modifications (e.g., yield optimization or stereochemical control) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Prioritize spectroscopic techniques:

- NMR : Assign all proton and carbon signals, including 2D experiments (COSY, HSQC, HMBC) for stereochemical elucidation .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- HPLC-MS : Validate purity (>98%) and monitor degradation under varying conditions (pH, light, temperature).

- Thermogravimetric analysis (TGA) : Assess stability for storage and handling .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity against neurodegenerative targets?

- Methodological Answer : Use cell-based models (e.g., SH-SY5Y neurons or primary cultures) with standardized protocols:

- Include positive controls (e.g., donepezil for acetylcholinesterase inhibition) and vehicle controls.

- Quantify IC₅₀/EC₅₀ values via dose-response curves (3+ replicates).

- Address cytotoxicity using MTT assays and validate results with orthogonal methods (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound’s reported pharmacological effects across different studies?

- Methodological Answer : Perform comparative SAR using analogs with systematic modifications (e.g., hydroxyl group substitution or ring-opening derivatives). Validate findings via:

- Molecular docking : Map interactions with target proteins (e.g., β-secretase).

- Kinetic assays : Compare binding affinities (Kd) and enzymatic inhibition rates.

- Meta-analysis : Reconcile disparities by evaluating experimental variables (e.g., cell line specificity, assay sensitivity) .

Q. What strategies mitigate batch-to-batch variability in this compound production, and how can this variability impact preclinical data interpretation?

- Methodological Answer :

- Quality control (QC) protocols : Implement strict HPLC monitoring for impurities and chiral purity.

- Stability studies : Track degradation products under accelerated conditions (40°C/75% RH).

- Statistical adjustments : Use mixed-effects models in pharmacological studies to account for batch effects .

Q. How should researchers address conflicting data on this compound’s neuroprotective vs. pro-apoptotic effects in different neuronal models?

- Methodological Answer :

- Dose-response reevaluation : Test sub-toxic vs. therapeutic concentrations across models.

- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics to identify divergent signaling pathways (e.g., BDNF upregulation vs. caspase-8 activation).

- Species-specificity : Compare rodent vs. human iPSC-derived neurons to isolate model biases .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.

- ANOVA with post-hoc tests : Adjust for multiple comparisons (e.g., Tukey’s HSD).

- Power analysis : Predefine sample sizes to ensure detectability of ≥20% effect size .

Q. How can researchers enhance reproducibility when reporting this compound’s spectroscopic data?

- Methodological Answer :

- Deposit raw spectra in public repositories (e.g., Zenodo) with metadata (instrument parameters, solvent peaks).

- Follow IUPAC guidelines for chemical shift reporting (δ in ppm, referenced to TMS).

- Include supplementary files with annotated spectra and crystallographic CIFs .

Ethical and Reporting Standards

Q. What preclinical documentation is required to validate this compound’s safety profile for translational research?

- Methodological Answer :

- NIH guidelines : Report LD₅₀, NOAEL (no-observed-adverse-effect level), and organ toxicity (histopathology of liver/kidney).

- ARRIVE 2.0 checklist : Detail animal welfare protocols (e.g., randomization, blinding).

- FAIR data principles : Share datasets in structured formats (e.g., .csv) with DOI links .

Contradiction Resolution Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.